EM574, chemically known as N-demethyl-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal, is a derivative of the macrolide antibiotic erythromycin A. [, , , , ] It belongs to a class of compounds known as "motilides," which exhibit gastrointestinal motor stimulating (GMS) activity similar to the natural hormone motilin. [, , , ] Unlike erythromycin, EM574 has significantly reduced antibacterial activity. [, ] This characteristic makes it a suitable candidate for investigating gastrointestinal motility disorders without the risk of antibiotic resistance.
The synthesis of idremcinal involves a series of chemical reactions that optimize the structural features necessary for its biological activity. The synthetic pathway includes the use of various reagents and conditions tailored to produce the desired macrolide structure. Key steps in the synthesis may involve:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and ensuring the integrity of the synthesized compound .
Idremcinal's molecular structure is characterized by its macrolide backbone, which includes a large lactone ring connected to various substituents that contribute to its pharmacological properties. The structure can be detailed as follows:
The structural analysis indicates that idremcinal's design aims to maximize interaction with specific ion channels while minimizing unwanted side effects associated with traditional antibiotics .
Idremcinal participates in several chemical reactions that are crucial for its mechanism of action. These reactions primarily involve:
The compound's ability to selectively inhibit specific mutations while sparing wild-type channels is a significant aspect of its chemical behavior .
The mechanism by which idremcinal exerts its effects involves:
Experimental data support this mechanism, showing significant effects on ATP levels in cells expressing mutant KCNJ5 when treated with idremcinal .
Idremcinal exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for drug delivery .
Idremcinal has significant potential applications in the field of medicine, particularly for:
The journey to Idremcinal began with the serendipitous discovery that erythromycin, a macrolide antibiotic, exerted profound prokinetic effects unrelated to its antimicrobial activity. Initial observations revealed that erythromycin administration triggered phase III migrating motor complexes (MMCs) in the fasted state—contractile patterns identical to those induced by endogenous motilin [3] [5]. This led to the critical identification of erythromycin as a motilin receptor agonist and sparked interest in developing derivatives devoid of antibiotic properties. Researchers subsequently established that erythromycin's gastrokinetic effects were mediated through its interaction with the motilin receptor, a G-protein coupled receptor (GPCR) predominantly located on enteric neurons and smooth muscle in the gastrointestinal tract [3] [8].
Table 1: Evolution of Motilin Receptor Agonists
Compound Generation | Representative Agents | Key Characteristics | Major Limitations |
---|---|---|---|
First-generation | Erythromycin | Natural macrolide antibiotic | Antibiotic activity, tachyphylaxis, drug interactions |
Second-generation | EM-574 | Semi-synthetic derivative | Limited oral bioavailability, instability |
Third-generation | Mitemcinal (GM-611/Idremcinal), Camicinal | Non-antibiotic motilides | Species-specific effects, mechanistic uncertainties |
Early motilide development faced significant challenges due to the structural complexity of macrolides and the need to dissociate antibiotic activity from prokinetic effects. Researchers systematically modified erythromycin's molecular structure, discovering that removal of the cladinose sugar and alteration of the lactone ring significantly reduced antimicrobial activity while preserving motilin receptor affinity [7] [8]. This structure-activity relationship work yielded compounds like EM-574, which demonstrated potent motilin agonism but exhibited formulation challenges and inconsistent absorption. The withdrawal of cisapride (a serotonin 5-HT₄ receptor agonist) due to cardiac safety concerns created an urgent therapeutic void for gastroparesis management, accelerating interest in next-generation motilides like Idremcinal that offered both prokinetic efficacy and improved safety profiles [7].
Idremcinal (development code GM-611) emerged as a structurally optimized motilide specifically engineered to overcome limitations of earlier erythromycin-derived compounds. Its chemical structure (C₃₉H₆₉NO₁₂) retains the 14-membered macrolactone ring core but incorporates strategic molecular modifications that abolish antibiotic activity while enhancing motilin receptor specificity and metabolic stability [1] [7]. Unlike erythromycin, which requires acidic gastric conditions to form its biologically active hemiketal derivative, Idremcinal was designed as a direct-acting agonist with inherent stability across physiological pH ranges, ensuring predictable absorption and consistent pharmacokinetics [7] [8].
Preclinical studies demonstrated Idremcinal's superior prokinetic profile compared to earlier motilides. In conscious rhesus monkeys—a species with motilin receptor homology to humans—oral administration of Idremcinal produced dose-dependent acceleration of gastric emptying measured by the acetaminophen absorption method. Notably, Idremcinal achieved comparable efficacy to erythromycin at significantly lower doses (0.1-1 mg/kg vs. 5-20 mg/kg for erythromycin), confirming enhanced potency [7]. The magnitude of gastric emptying stimulation by Idremcinal surpassed that of cisapride across all tested doses without exhibiting the bell-shaped dose-response curve characteristic of many gastrointestinal prokinetics, suggesting a more predictable pharmacokinetic-pharmacodynamic relationship [7].
Table 2: Comparative Efficacy of Prokinetic Agents in Primate Models
Compound | Effective Dose Range (mg/kg) | Maximal Gastric Emptying Acceleration (%) | Dose-Response Profile | Receptor Selectivity |
---|---|---|---|---|
Idremcinal (GM-611) | 0.1-1 | 85% | Linear | Motilin-specific |
Erythromycin | 5-20 | 75% | Plateau | Motilin + antibiotic |
EM-574 | 1-10 (enteric-coated) | 65% | Variable | Motilin-specific |
Cisapride | 0.3-3 | 70% | Bell-shaped | 5-HT₄ + off-target |
Beyond its effects on gastric emptying, Idremcinal influences broader gastrointestinal physiology through selective activation of motilin receptors. As a ghrelin receptor family agonist, Idremcinal triggers calcium-mediated signaling cascades that enhance cholinergic neurotransmission in the enteric nervous system, leading to coordinated contractions throughout the gastrointestinal tract [3] [8]. Unlike erythromycin, which exhibits non-selective receptor interactions, Idremcinal demonstrates high specificity for the motilin receptor without activating related growth hormone secretagogue receptors, potentially reducing unwanted endocrine effects [7] [8]. This selectivity profile positions Idremcinal as a valuable pharmacological tool for dissecting the distinct physiological roles of motilin versus ghrelin signaling pathways.
Despite Idremcinal's promising preclinical profile, significant knowledge gaps persist regarding the fundamental pharmacology of motilin receptor agonists and their therapeutic application. A critical unanswered question concerns the species-specificity of motilin responses—while humans, pigs, dogs, cats, and rabbits possess functional motilin systems, rodents naturally lack both motilin and its receptor, creating challenges in translational research and requiring alternative animal models for preclinical testing [3] [5]. This biological variation complicates mechanistic studies and raises questions about potential evolutionary functions of the motilin system that may influence therapeutic outcomes in humans.
The signaling complexity of motilin receptors presents another research frontier. Emerging evidence suggests that different motilin agonists may exhibit biased agonism—the ability to preferentially activate specific intracellular signaling pathways while avoiding others [8]. While Idremcinal produces sustained gastrointestinal prokinetic effects in primate models, it remains unknown whether it engages distinct downstream effectors compared to endogenous motilin or erythromycin-derived agonists. Understanding these subtle pharmacological differences could explain variations in clinical efficacy and tolerability profiles observed among motilides and inform next-generation drug design [8].
The central nervous system (CNS) implications of motilin agonism represent a particularly underexplored area. Although motilin was originally characterized as a gastrointestinal peptide, recent studies have detected motilin receptors in rabbit CNS and human brain tissue, suggesting potential neuromodulatory functions beyond gut motility regulation [3] [5]. The relationship between motilin and appetite regulation remains poorly understood despite structural similarities to ghrelin, an established orexigenic hormone. Whether Idremcinal influences satiety signaling or brain-gut axis communication remains an open question with significant therapeutic implications for conditions like diabetic gastroparesis, where nausea and appetite disturbances substantially impact quality of life [3].
Table 3: Critical Knowledge Gaps in Motilin-Targeted Therapeutics
Research Domain | Unresolved Questions | Potential Impact on Therapy |
---|---|---|
Receptor Pharmacology | Does biased agonism occur with synthetic motilides? | Could enable design of pathway-selective drugs with optimized efficacy and safety |
CNS Effects | What neuromodulatory functions does the motilin system have? | May reveal effects on nausea, appetite, or mood that influence treatment outcomes |
Disease-Specific Responses | How does motilin signaling change in diabetes vs. idiopathic gastroparesis? | Could guide patient stratification and personalized treatment approaches |
Long-Term Efficacy | Does receptor desensitization occur with chronic motilide administration? | Impacts viability for chronic conditions requiring sustained prokinetic therapy |
The functional integration of motilin with other gastrointestinal hormone systems also requires deeper investigation. While motilin's role in initiating interdigestive motility is well-established, its interactions with ghrelin, gastrin, and cholecystokinin signaling during the fed state remain incompletely characterized [3] [5]. The discovery that motilin stimulates pancreatic polypeptide and somatostatin release suggests broader endocrine influences that could theoretically impact glucose homeostasis or biliary function [5]. How Idremcinal might modulate these interconnected systems—particularly during long-term administration—remains inadequately studied and represents an important area for future pharmacodynamic research.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7